molecular formula C64H97ClO6 B12279548 5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene

5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene

Cat. No.: B12279548
M. Wt: 997.9 g/mol
InChI Key: HOXWVLXFSXTUJP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with chloromethyl and three dodecoxyphenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene typically involves multi-step organic reactions. One common method includes the initial formation of the benzene core, followed by the introduction of chloromethyl and dodecoxyphenylmethoxy groups through nucleophilic substitution and etherification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions and purification steps is essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent choice, and catalyst presence play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzene derivatives, while oxidation reactions can produce corresponding benzoic acid derivatives.

Scientific Research Applications

5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene has several scientific research applications, including:

    Materials Science: The compound can be used as a precursor for the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.

    Biological Studies: The compound’s reactivity and functional groups make it a valuable tool for studying biological processes and interactions at the molecular level.

    Industrial Applications: Its potential use in the production of specialty chemicals and advanced materials highlights its industrial significance.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the formation of new bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene derivatives with chloromethyl and alkoxy substituents, such as:

  • 2,5-Bis(chloromethyl)-1-methoxy-4-(3’,7’-dimethyloctyloxy)benzene
  • 1-(Chloromethyl)-4-methoxybenzene

Uniqueness

5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene is unique due to its specific substitution pattern and the presence of three dodecoxyphenylmethoxy groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.

Properties

Molecular Formula

C64H97ClO6

Molecular Weight

997.9 g/mol

IUPAC Name

5-(chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene

InChI

InChI=1S/C64H97ClO6/c1-4-7-10-13-16-19-22-25-28-31-46-66-59-40-34-55(35-41-59)52-69-62-49-58(51-65)50-63(70-53-56-36-42-60(43-37-56)67-47-32-29-26-23-20-17-14-11-8-5-2)64(62)71-54-57-38-44-61(45-39-57)68-48-33-30-27-24-21-18-15-12-9-6-3/h34-45,49-50H,4-33,46-48,51-54H2,1-3H3

InChI Key

HOXWVLXFSXTUJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCCCCCCCCCCCC)OCC4=CC=C(C=C4)OCCCCCCCCCCCC)CCl

Origin of Product

United States

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